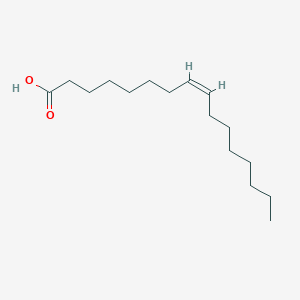

8-Hexadecenoic acid, (8Z)-

Description

Overview of Fatty Acid Diversity and Functional Significance

Fatty acids are fundamental building blocks of lipids, consisting of a hydrocarbon chain with a terminal carboxylic acid group. microbenotes.com Their lengths can vary, though most naturally occurring fatty acids contain an even number of carbon atoms. microbenotes.comstudy.com This structural diversity, based on chain length and the presence, number, and position of double bonds, gives rise to a wide array of fatty acids with distinct properties and physiological roles. geeksforgeeks.orgeufic.org

Fatty acids are broadly classified into three main types:

Saturated fatty acids (SFA) , which contain no carbon-carbon double bonds. eufic.org

Monounsaturated fatty acids (MUFA) , which possess one carbon-carbon double bond. eufic.org

Polyunsaturated fatty acids (PUFA) , which have more than one carbon-carbon double bond. eufic.org

These molecules are integral to numerous biological processes. geeksforgeeks.org They serve as a primary form of energy storage in the body in the form of triglycerides. microbenotes.comgeeksforgeeks.org As key components of phospholipids, they are essential for the structure and fluidity of cell membranes. nih.gov Furthermore, fatty acid derivatives act as signaling molecules and precursors for hormones. geeksforgeeks.orgnih.gov Certain fatty acids are considered "essential" as they cannot be synthesized by the body and must be obtained from the diet. microbenotes.com

Classification and Positional Isomerism of Hexadecenoic Acids

Hexadecenoic acid (C16:1) is a monounsaturated fatty acid with a 16-carbon chain. nih.gov The classification of hexadecenoic acids is primarily determined by the location and geometry (cis or trans) of the single double bond along the hydrocarbon chain. nih.govresearchgate.net This variation in the double bond's position results in several positional isomers, each with unique biochemical pathways and potential biological significance. nih.gov

The nomenclature for these isomers specifies the position and configuration of the double bond. For example, a "cis" configuration, denoted by "Z", indicates that the hydrogen atoms are on the same side of the double bond, resulting in a kink in the fatty acid chain. A "trans" configuration, or "E", means they are on opposite sides.

Some of the well-documented positional isomers of hexadecenoic acid include:

Sapienic acid ((6Z)-Hexadecenoic acid): The double bond is located between the 6th and 7th carbon atoms. nih.gov

(7Z)-Hexadecenoic acid: The double bond is positioned between the 7th and 8th carbon atoms. nih.govresearchgate.net

Palmitoleic acid ((9Z)-Hexadecenoic acid): This is one of the most common C16:1 isomers in humans, with the double bond between the 9th and 10th carbons. nih.govwikipedia.org

The existence of these isomers highlights the complexity within a single class of fatty acids and underscores the importance of precise identification in lipidomic studies. plos.org

Table 1: Positional Isomers of Hexadecenoic Acid

| Common Name | Systematic Name | Double Bond Position |

|---|---|---|

| Sapienic acid | (6Z)-Hexadecenoic acid | C6-C7 |

| N/A | (7Z)-Hexadecenoic acid | C7-C8 |

| (8Z)-Hexadecenoic acid | (8Z)-Hexadecenoic acid | C8-C9 |

| Palmitoleic acid | (9Z)-Hexadecenoic acid | C9-C10 |

Structural Characteristics of (8Z)-Hexadecenoic Acid

(8Z)-Hexadecenoic acid is a specific isomer of hexadecenoic acid. Its structure is defined by a 16-carbon backbone, characteristic of all hexadecenoic acids. nih.gov The defining feature is a single double bond located between the eighth and ninth carbon atoms, counting from the carboxyl end. ebi.ac.uk

The "(8Z)-" designation provides two key pieces of structural information:

"8" : Indicates the position of the double bond, starting from the carboxyl group.

"Z" : Refers to the zusammen (German for "together") configuration, commonly known as cis. This geometry places the adjacent hydrogen atoms on the same side of the double bond, causing a characteristic bend in the molecular structure.

This specific arrangement of atoms gives (8Z)-Hexadecenoic acid its unique three-dimensional shape, which in turn influences its physical properties and how it interacts with other molecules within biological systems.

Table 2: Chemical Properties of (8Z)-Hexadecenoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C16H30O2 |

| IUPAC Name | (Z)-hexadec-8-enoic acid |

| Molecular Weight | 254.41 g/mol |

| Monoisotopic Mass | 254.22458 Da |

Data sourced from PubChem and ChEBI. nih.govebi.ac.uknih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

17004-62-5 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(Z)-hexadec-8-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h8-9H,2-7,10-15H2,1H3,(H,17,18)/b9-8- |

InChI Key |

NJTVGRDDFBKQLU-HJWRWDBZSA-N |

SMILES |

CCCCCCCC=CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCC=CCCCCCCC(=O)O |

Other CAS No. |

28039-99-8 |

Synonyms |

8-HEXADECANOICACID |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of 8z Hexadecenoic Acid

Precursor Substrates and Initial Desaturation Events

The journey from a saturated fatty acid to a variety of monounsaturated isomers is orchestrated by specific enzymes acting on a primary substrate.

The de novo synthesis of fatty acids in many organisms primarily yields palmitic acid (16:0), a 16-carbon saturated fatty acid. nih.govresearchgate.netcsun.edu This makes palmitic acid the fundamental building block for a range of other fatty acids. It can be elongated to form stearic acid (18:0) or undergo desaturation to generate monounsaturated fatty acids (MUFAs). nih.govmdpi.com The conversion of palmitic acid is a critical juncture, leading to different families of fatty acids depending on the enzymatic pathways involved. mdpi.com

The introduction of a double bond into the palmitic acid chain is a key step that creates hexadecenoic acid isomers. This process is catalyzed by fatty acid desaturases, which are highly specific in their action. nih.govillinois.edu These enzymes introduce a double bond at a fixed position from the carboxyl end of the fatty acid. wikipedia.org

Two of the most significant desaturases in this context are:

Δ9-desaturase (Stearoyl-CoA desaturase, SCD): This enzyme introduces a double bond at the 9th carbon position (C9-C10). wikipedia.orgnih.gov When acting on palmitic acid, it produces palmitoleic acid (9Z-hexadecenoic acid, 16:1n-7). nih.govplos.orgwikipedia.org

Δ6-desaturase (Fatty acid desaturase 2, FADS2): This enzyme creates a double bond at the 6th carbon position (C6-C7). nih.govplos.org Its action on palmitic acid results in the formation of sapienic acid (6Z-hexadecenoic acid, 16:1n-10). mdpi.comnih.gov

The competition between palmitic acid and polyunsaturated fatty acids for the Δ6-desaturase can influence the amount of sapienic acid produced. nih.govplos.org The partitioning of palmitic acid between the Δ9 and Δ6 desaturase pathways is a crucial metabolic control point. mdpi.com

| Isomer | Precursor | Enzyme | Double Bond Position |

| Palmitoleic Acid (16:1n-7) | Palmitic Acid (16:0) | Δ9-desaturase (SCD) | C9-C10 |

| Sapienic Acid (16:1n-10) | Palmitic Acid (16:0) | Δ6-desaturase (FADS2) | C6-C7 |

| Hypogeic Acid (16:1n-9) | Oleic Acid (18:1n-9) | β-oxidation | C7-C8 |

This table summarizes the biosynthesis of major hexadecenoic acid isomers.

Fatty Acid Elongation and Downstream Metabolic Fates

Once formed, C16 monounsaturated fatty acids can be further metabolized through elongation and additional desaturation steps, leading to a wider array of fatty acids with diverse biological roles.

The carbon chains of fatty acids can be extended in a process known as elongation, which occurs primarily in the endoplasmic reticulum. researchgate.net This process involves a series of reactions that add two-carbon units from malonyl-CoA. researchgate.net

Specifically, the C16 monoenes can be elongated to form C18 monounsaturated fatty acids:

Sapienic acid (6Z-16:1) is elongated to 8cis-octadecenoic acid (8Z-18:1) . mdpi.commdpi.com

Palmitoleic acid (9Z-16:1) is elongated to cis-vaccenic acid (11Z-18:1) . mdpi.comnih.gov

This elongation is a critical step in the biosynthesis of more complex fatty acids. mdpi.comnih.gov

Following elongation, the resulting C18 monoenes can undergo further desaturation to form polyunsaturated fatty acids (PUFAs). A notable example is the synthesis of sebaleic acid (5Z, 8Z-octadecadienoic acid), which is derived from the n-10 fatty acid series. mdpi.com

The pathway is as follows:

Sapienic acid (6Z-16:1) is elongated to 8cis-octadecenoic acid (8Z-18:1) . mdpi.com

8cis-octadecenoic acid (8Z-18:1) is then desaturated by a Δ5-desaturase (FADS1) to produce sebaleic acid (5Z, 8Z-18:2) . mdpi.comnih.gov

This de novo synthesis of a PUFA from the n-10 series highlights a unique metabolic pathway that has been observed in human cells. mdpi.com Sebaleic acid is the major PUFA found in human sebum. nih.govnih.gov

Enzymatic Systems Governing (8Z)-Hexadecenoic Acid Metabolism

The metabolism of hexadecenoic acid isomers is governed by a well-defined set of enzymes that work in a coordinated fashion. The primary enzyme families involved are the desaturases and elongases.

Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acid acyl chain. illinois.edu Key desaturases include:

Δ9-desaturase (SCD): Synthesizes monounsaturated fatty acids like palmitoleic acid. nih.gov

Δ6-desaturase (FADS2): Involved in the synthesis of both sapienic acid from palmitic acid and in the pathway for long-chain polyunsaturated fatty acids. nih.govnih.gov

Δ5-desaturase (FADS1): Acts on elongated fatty acids to create polyunsaturated fatty acids, such as the conversion of 8cis-18:1 to sebaleic acid. nih.govplasticsurgerykey.com

Fatty Acid Elongases (ELOVLs): These enzymes catalyze the addition of two-carbon units to the fatty acid chain. mdpi.comuniprot.org ELOVLs are essential for converting C16 fatty acids into C18 and longer chain fatty acids, which can then be substrates for further desaturation. mdpi.com

The interplay between these enzyme systems allows for the synthesis of a diverse range of fatty acids from a common precursor, each with specific structural properties and biological roles.

| Enzyme | Function | Substrate Example | Product Example |

| Δ9-desaturase (SCD) | Desaturation | Palmitic Acid (16:0) | Palmitoleic Acid (9Z-16:1) |

| Δ6-desaturase (FADS2) | Desaturation | Palmitic Acid (16:0) | Sapienic Acid (6Z-16:1) |

| Elongase (ELOVL) | Elongation | Sapienic Acid (6Z-16:1) | 8cis-Octadecenoic Acid (8Z-18:1) |

| Δ5-desaturase (FADS1) | Desaturation | 8cis-Octadecenoic Acid (8Z-18:1) | Sebaleic Acid (5Z, 8Z-18:2) |

This table outlines the key enzymes and their roles in the metabolism of hexadecenoic acid isomers and their downstream products.

Desaturases and Elongases in Hexadecenoic Acid Formation

The creation of specific fatty acid isomers is a meticulously controlled process, orchestrated by the synergistic action of desaturase and elongase enzymes. While the direct biosynthetic route to (8Z)-Hexadecenoic acid remains to be fully elucidated, existing knowledge of fatty acid synthesis provides a framework for a proposed pathway.

The journey to a monounsaturated fatty acid typically commences with a saturated precursor, most often palmitic acid (16:0). embopress.org Desaturase enzymes then introduce a double bond at a precise location within the fatty acid chain. embopress.orgnih.gov A well-documented example is the conversion of palmitic acid to sapienic acid (6Z-hexadecenoic acid) by the enzyme Δ6-desaturase. nih.govcaymanchem.complos.org

Subsequent to this desaturation event, elongase enzymes can extend the carbon backbone of the fatty acid. It has been demonstrated that sapienic acid (6Z-16:1) can undergo elongation to form (8Z)-octadecenoic acid (8Z-18:1). nih.govmdpi.com This two-carbon extension effectively shifts the double bond's position relative to the carboxyl end, yielding a C18 fatty acid with its unsaturation at the 8th carbon. This established elongation mechanism strongly implies its potential involvement in pathways that could lead to fatty acids with an 8Z configuration.

The following table summarizes the key enzymes and their established roles in the biosynthesis of related monounsaturated fatty acids.

| Enzyme | Function | Substrate(s) | Product(s) |

| Δ6-Desaturase (FADS2) | Introduces a cis-double bond at the 6th carbon position. | Palmitic acid (16:0) | Sapienic acid (6Z-16:1) |

| Δ9-Desaturase (SCD1) | Introduces a cis-double bond at the 9th carbon position. | Palmitic acid (16:0), Stearic acid (18:0) | Palmitoleic acid (9Z-16:1), Oleic acid (9Z-18:1) |

| Elongase | Extends the fatty acid chain by two carbons. | Sapienic acid (6Z-16:1) | (8Z)-Octadecenoic acid (8Z-18:1) |

Based on these known enzymatic activities, a plausible, albeit not yet definitively confirmed, pathway for the synthesis of (8Z)-Hexadecenoic acid may involve a novel desaturase or the modification of a pre-existing unsaturated C16 fatty acid.

β-Oxidation Pathways and Hexadecenoic Acid Derivatives

The catabolic breakdown of fatty acids to generate energy is accomplished through a process known as β-oxidation. nih.gov For unsaturated fatty acids such as (8Z)-Hexadecenoic acid, which features a double bond at an even-numbered carbon (C8), the standard β-oxidation pathway requires the intervention of specialized auxiliary enzymes. embopress.orgnih.govontosight.ai

The β-oxidation of a saturated fatty acid proceeds through a repetitive four-step cycle. However, the presence of a double bond in an unsaturated fatty acid disrupts this cycle, necessitating specific enzymes to reconfigure the double bond's position and stereochemistry. In the case of a fatty acid with a cis-double bond at an even position like (8Z)-Hexadecenoic acid, the critical auxiliary enzymes are enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. embopress.orgnih.govontosight.ai

Following three initial rounds of β-oxidation on (8Z)-hexadecenoyl-CoA, a C10-acyl-CoA intermediate with a cis-double bond at the Δ2 position would be generated. This molecule is not a suitable substrate for the subsequent enzyme in the standard pathway. At this juncture, an enoyl-CoA isomerase is required to convert this intermediate into a trans-Δ2-enoyl-CoA, which can then re-enter the β-oxidation spiral. In the degradation of some polyunsaturated fatty acids, a 2,4-dienoyl-CoA intermediate can arise, which necessitates the action of the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase to create a substrate amenable to further β-oxidation. embopress.orgnih.gov

The table below details the general enzymatic steps involved in the β-oxidation of an unsaturated fatty acid with a double bond at an even position.

| Step | Enzyme | Description |

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Creates a double bond between the α and β carbons of the acyl-CoA, yielding FADH2. |

| 2. Hydration | Enoyl-CoA Hydratase | Adds water across the double bond, forming a hydroxyl group on the β-carbon. |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group, producing NADH. |

| 4. Thiolysis | β-Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. |

| Auxiliary Step 1 | Enoyl-CoA Isomerase | Rearranges a cis- or trans-double bond at an unsuitable position to a trans-Δ2 double bond, enabling the continuation of β-oxidation. |

| Auxiliary Step 2 | 2,4-Dienoyl-CoA Reductase | Reduces a 2,4-dienoyl-CoA intermediate to a trans-Δ3-enoyl-CoA, which is subsequently isomerized to the trans-Δ2 form. |

While these represent the general enzymatic machinery, the specific derivatives that may arise from the incomplete β-oxidation of (8Z)-Hexadecenoic acid have not been extensively characterized in the scientific literature.

Oxygenation Enzymes and Oxylipin Production (e.g., Dioxygenases, Hydroperoxide Isomerases)

Oxylipins, a class of oxygenated fatty acid derivatives, function as crucial signaling molecules in a multitude of physiological processes. Their synthesis is initiated by oxygenation enzymes like dioxygenases and lipoxygenases, with subsequent modifications carried out by enzymes such as hydroperoxide isomerases. nih.gov

Although direct research on the oxygenation of (8Z)-Hexadecenoic acid is scarce, studies on its isomers offer valuable insights into potential metabolic fates. For instance, the bacterium Pseudomonas aeruginosa PR3 is capable of converting palmitoleic acid (9Z-16:1) into 7,10-dihydroxy-8(E)-hexadecenoic acid. usda.govnih.govnih.govacs.orgresearchgate.net This biotransformation, involving the introduction of two hydroxyl groups and a shift of the double bond, showcases the ability of microbial systems to generate dihydroxy derivatives from a C16 monounsaturated fatty acid.

Moreover, a recombinant strain of Escherichia coli engineered to express an 8,11-linoleate diol synthase from Penicillium chrysogenum can transform palmitoleic acid into 8-hydroxy-9(Z)-hexadecenoic acid (8-HHME). nih.govdss.go.th This demonstrates the feasibility of introducing a hydroxyl group at the C8 position of a hexadecenoic acid backbone. The enzymes driving these reactions, including dioxygenases and hydroperoxide isomerases, are central to oxylipin production. Hydroperoxide isomerase activity, for example, is implicated in the formation of epoxyalcohols from fatty acid hydroperoxides. mdpi.com

The following table presents examples of oxylipins derived from a related C16:1 isomer, hinting at potential, though yet unconfirmed, analogous products from (8Z)-Hexadecenoic acid.

| Original Fatty Acid | Oxygenation Product | Producing Organism/System | Key Enzyme Type |

| Palmitoleic acid (9Z-16:1) | 7,10-dihydroxy-8(E)-hexadecenoic acid | Pseudomonas aeruginosa PR3 | Dioxygenase/Hydratase |

| Palmitoleic acid (9Z-16:1) | 8-hydroxy-9(Z)-hexadecenoic acid | Recombinant E. coli with 8,11-LDS | Dioxygenase/Isomerase |

These findings suggest that (8Z)-Hexadecenoic acid could serve as a substrate for similar enzymatic oxygenation reactions, potentially yielding novel bioactive oxylipins. However, further research focused on this specific isomer is necessary for confirmation.

Specificity of Microbial Enzymes in Hexadecenoic Acid Synthesis (e.g., Mycobacterium vaccae)

Microbial enzymes display remarkable specificity in the synthesis of fatty acids, contributing to a vast diversity of molecular structures. Despite extensive research into microbial metabolism, the specific production of (8Z)-Hexadecenoic acid by microorganisms is not well-documented.

A prominent illustration of microbial specificity is the soil bacterium Mycobacterium vaccae, which is known to synthesize 10(Z)-hexadecenoic acid. This demonstrates that microbial desaturases can target various positions along the fatty acid chain, in this instance, the C10 position of a C16 fatty acid. It is important to note, however, that this is a different positional isomer from (8Z)-Hexadecenoic acid.

The capacity to produce unique fatty acids is a widespread trait among microbes. For example, recombinant E. coli has been successfully engineered to produce a range of non-native monounsaturated fatty acids. acs.org The bacterium Pseudomonas aeruginosa PR3 can generate hydroxylated derivatives from both C16 and C18 fatty acids, indicating a broad substrate tolerance coupled with specific reaction outcomes. usda.govnih.govnih.govacs.org

The high specificity of these microbial enzymes is a focal point of research for the biotechnological production of novel fatty acids and their derivatives. While there is currently no direct evidence linking Mycobacterium vaccae or other studied microbes to the synthesis of (8Z)-Hexadecenoic acid, the vast and largely unexplored diversity of microbial metabolism suggests that enzymes with the requisite specificity may yet be discovered.

Biological and Ecological Functions of 8z Hexadecenoic Acid

Role in Inter-organismal Chemical Communication

Unsaturated fatty acids are crucial signaling molecules that mediate interactions between organisms. Their specific structures, including chain length and the position and geometry of double bonds, determine their function as precise chemical messengers.

Insect Sex Pheromone Constituents and Precursors (Lepidoptera Focus)

In the order Lepidoptera (moths and butterflies), the biosynthesis of sex pheromones often originates from common fatty acids like palmitic acid (a C16 saturated fatty acid). slu.se These precursors undergo a series of enzymatic modifications, including desaturation and chain-shortening (β-oxidation), to produce the final active pheromone components. slu.se

While (8Z)-Hexadecenoic acid has not been definitively identified as a primary pheromone component itself, its structural relatives are fundamental to moth communication. Several hexadecenoic acid isomers serve as key precursors. For instance, (Z)-11-hexadecenoic acid is a widespread precursor for a vast number of moth species. unl.edulu.se Research has shown that other isomers, including (Z)-9-hexadecenoic acid and (Z)-6-hexadecenoic acid, are also vital intermediates in the pheromone biosynthesis pathways of various lepidopteran species, such as the navel orangeworm (Amyelois transitella). nih.gov

The biosynthetic pathways can be complex. For example, the production of the pheromone (E,E)-8,10-dodecadienol in the codling moth (Cydia pomonella) involves the chain-shortening of a C16 precursor followed by desaturations. slu.se This highlights that enzymatic processes creating double bonds around the C8 position are active in insects, suggesting a potential, though currently unconfirmed, role for (8Z)-Hexadecenoic acid or its metabolites in these pathways.

The production of these pheromone precursors is of significant economic and agricultural interest. Genetically modified plants, such as Camelina sativa, have been engineered to produce large quantities of (Z)-11-hexadecenoic acid, which can then be harvested and converted into species-specific pheromones for environmentally friendly pest control. unl.edu

Table 1: Examples of Hexadecenoic Acid Isomers as Pheromone Precursors in Lepidoptera

| Precursor Isomer | Species Example(s) | Resulting Pheromone/Component | Reference(s) |

|---|---|---|---|

| (Z)-11-Hexadecenoic acid | Agrotis segetum (Turnip Moth), Spodoptera exigua (Beet Armyworm) | (Z)-11-Hexadecenal, (Z)-9-Tetradecenyl acetate | lu.se |

| (Z)-11-Hexadecenoic acid | Helicoverpa armigera (Cotton Bollworm), Plutella xylostella (Diamondback Moth) | Mating disruption formulations | unl.edu |

| (Z)-11-Hexadecenoic acid | Amyelois transitella (Navel Orangeworm) | (11Z,13Z)-11,13-Hexadecadienal | nih.gov |

| (Z)-9-Hexadecenoic acid | Heliothis virescens (Tobacco Budworm) | Component of multi-blend pheromone | |

| (Z)-6-Hexadecenoic acid | Amyelois transitella (Navel Orangeworm) | Traces found in pheromone gland extracts | nih.govescholarship.org |

Microbial Communication Signals (e.g., Schizosaccharomyces pombe)

Fatty acids also act as diffusible signaling factors (DSFs) in the microbial world, regulating processes like biofilm formation, virulence, and antibiotic production through quorum sensing. tandfonline.comfrontiersin.org This family of signaling molecules consists of medium- to long-chain unsaturated fatty acids. researchgate.net

While a direct signaling role for (8Z)-Hexadecenoic acid in the fission yeast Schizosaccharomyces pombe has not been documented, this organism is known to metabolize a variety of fatty acids, and its fatty acid composition is influenced by environmental factors. aablocks.comresearchgate.net There is evidence that other microbes utilize hexadecenoic acid isomers for communication. For example, the plant pathogen Xylella fastidiosa produces and responds to cis-2-hexadecenoic acid and can also recognize and respond to cis-9-hexadecenoic acid, demonstrating that different isomers can be active within the same signaling system. nih.gov The soil and marine organism Myxococcus produces the unusual cis-2-hexadecenoic acid as part of its complex chemical signaling. caymanchem.com

This established role of fatty acid isomers in microbial communication suggests that (8Z)-Hexadecenoic acid could potentially function as a signaling molecule in specific microbial species, even if its activity in S. pombe remains uncharacterized.

Participation in Cellular Signaling Networks

Within an organism, fatty acids and their derivatives are central to cellular signaling, acting as second messengers and modulators of key protein functions and gene expression programs.

Lipid Signaling Pathway Modulators

Hexadecenoic acid isomers are increasingly recognized as "lipokines," or lipid hormones, that can influence metabolic pathways and cellular processes. nih.gov Although direct evidence for (8Z)-Hexadecenoic acid is limited, the metabolic pathways of its isomers provide strong indirect connections.

A notable example is the metabolism of sapienic acid (cis-6-hexadecenoic acid). In human colon cancer cells, sapienic acid is rapidly elongated to cis-8-octadecenoic acid (8cis-18:1). mdpi.com This C18 fatty acid, which shares the C8 double bond position with (8Z)-Hexadecenoic acid, becomes a major component of membrane phospholipids, indicating that fatty acids in this structural family are actively incorporated into key cellular lipid pools. mdpi.com The release of fatty acids from these membrane lipids by phospholipase enzymes is a critical step in initiating numerous signaling cascades. mdpi.com

Furthermore, enzymatic activity at the C8 position has been demonstrated in the bacterium Pseudomonas aeruginosa, which can convert palmitoleic acid (cis-9-hexadecenoic acid) into 7,10-dihydroxy-8(E)-hexadecenoic acid. aablocks.comnih.gov The existence of enzymes that specifically modify the C8 position underscores its biological relevance in potential signaling pathways.

Influence on Gene Expression and Transcriptional Regulation (e.g., anti-inflammatory effects of isomers)

A significant function of several hexadecenoic acid isomers is the modulation of inflammatory responses through the regulation of gene expression. While studies have not yet focused on the (8Z)- isomer, its relatives show potent anti-inflammatory effects.

Research on 10(Z)-hexadecenoic acid, a lipid produced by the soil bacterium Mycobacterium vaccae, has revealed that it can suppress the expression of pro-inflammatory genes. researchgate.net It achieves this by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor that controls lipid metabolism and inflammation. researchgate.net

Similarly, other isomers such as palmitoleic acid (9Z), hypogeic acid (7Z), and sapienic acid (6Z) have all been shown to possess marked anti-inflammatory properties, capable of counteracting inflammatory stimuli. nih.gov These fatty acids are involved in regulating new lipid metabolic pathways that have a distinct anti-inflammatory character. nih.govresearchgate.net This consistent anti-inflammatory activity across multiple isomers suggests that (8Z)-Hexadecenoic acid may also share this ability to influence gene expression and reduce inflammation.

Table 2: Documented Anti-inflammatory and Gene Regulation Effects of Hexadecenoic Acid Isomers

| Isomer | Source/Context | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 10(Z)-Hexadecenoic acid | Mycobacterium vaccae (soil bacterium) | Activates PPARα signaling; represses pro-inflammatory cytokines. | researchgate.net |

| Palmitoleic acid (9Z-16:1) | Endogenously produced, dietary sources | Suppresses cytokine expression in adipocytes; reduces chronic inflammation. | nih.govatamanchemicals.com |

| Hypogeic acid (7Z-16:1) | Found in foamy monocytes | Exhibits strong anti-inflammatory properties. | nih.gov |

| Sapienic acid (6Z-16:1) | Human sebum, immune cells | Exhibits anti-inflammatory activity. | nih.gov |

Ecological Significance in Diverse Biomes

(8Z)-Hexadecenoic acid and its isomers are found across a wide range of organisms and environments, indicating their broad ecological relevance.

The (8Z)- isomer itself has been identified in the feces of the house mouse (Mus musculus), pointing to its presence in the gut microbiome and metabolism of terrestrial mammals. ebi.ac.uk Its structural analog, heptadecene-(8)-carbonic acid, has been found in the plant Sterculia quadrifida and possesses antimicrobial and antioxidant properties. aip.org

The ecological roles of other hexadecenoic acid isomers are more extensively characterized:

In Soil: 10(Z)-Hexadecenoic acid is produced by the soil bacterium Mycobacterium vaccae, where it functions as an immunoregulatory molecule. researchgate.net

In Human/Animal Skin: Sapienic acid (cis-6-hexadecenoic acid) is a primary component of human sebum and is crucial for the skin's defense against pathogenic bacteria like Staphylococcus aureus. caymanchem.com

In Insects: Beyond pheromones, hexadecenoic acids are found in the cuticle of insects like the greater wax moth (Galleria mellonella), where they can inhibit the enzymatic activities of pathogenic fungi. plos.org

In Marine Environments: Various isomers have been identified in marine organisms. lipidmaps.org

In Plants: Numerous isomers are found in plant seed oils and are used for both defense and as pheromone precursors for interacting insects. d-nb.infomdpi.com

This widespread distribution across terrestrial, marine, plant, and animal-associated biomes underscores the diverse and vital roles that the hexadecenoic acid family, including the (8Z)- isomer, plays in ecological interactions and organismal health.

Contribution to Microbial Community Dynamics and Biomarkers

(8Z)-Hexadecenoic acid, also known as cis-8-Palmitoleic acid, plays a role in the complex interactions within microbial communities and serves as a potential biomarker for identifying specific microorganisms. Fatty acid profiles, including the presence and abundance of (8Z)-Hexadecenoic acid, are utilized as a culture-independent method to characterize microbial community structures. cambridge.orgu-szeged.hu This analytical approach provides insights into the microbial biomass and the presence of particular microbial groups in environmental samples. cambridge.org

The composition of fatty acids, such as (8Z)-Hexadecenoic acid, can be indicative of specific types of bacteria. For instance, certain fatty acids are characteristic of sulfate-reducing bacteria. u-szeged.husci-hub.se The analysis of phospholipid fatty acids (PLFA) is a widely accepted method for this purpose, offering a snapshot of the viable microbial community. cambridge.org Although many fatty acids are common across different microbes, unique fatty acid "fingerprints" can help in the identification and classification of microorganisms. cambridge.orgu-szeged.hu For example, while hexadecanoic acid and hexadecenoic acid are major cellular fatty acids in some bacteria, the specific isomers and their relative abundance can provide more detailed taxonomic information. researchgate.net

The dynamics of microbial communities, such as those in spontaneously fermented products like palm wine or wheat starch slurry, are influenced by the metabolic activities of various microorganisms. unimelb.edu.aunih.gov The production and transformation of fatty acids, including hexadecenoic acid derivatives, are part of these complex processes. nih.gov For example, in some fermentation processes, the relative content of hexadecenoic acid ethyl ester can change over time, reflecting shifts in the microbial population and their enzymatic activities. nih.gov

Below is a table summarizing the role of (8Z)-Hexadecenoic acid in microbial contexts:

| Context | Role of (8Z)-Hexadecenoic Acid | Key Findings |

| Microbial Community Analysis | Serves as a component of phospholipid fatty acid (PLFA) profiles used to characterize microbial communities. cambridge.org | PLFA analysis is a culture-independent method to assess microbial biomass and structure. cambridge.org |

| Microbial Biomarker | Can act as a biomarker for specific microbial groups, such as sulfate-reducing bacteria. u-szeged.husci-hub.se | Unique fatty acid profiles serve as "fingerprints" for microbial identification. cambridge.orgu-szeged.hu |

| Fermentation Dynamics | Its derivatives, like ethyl esters, can fluctuate during fermentation, indicating microbial activity shifts. nih.gov | Changes in fatty acid composition reflect the metabolic interactions within the fermenting microbial community. unimelb.edu.aunih.gov |

Involvement in Plant Defense Mechanisms against Biotic Stressors

(8Z)-Hexadecenoic acid is implicated in the sophisticated defense systems that plants employ to fend off attacks from pathogens and herbivores. Plants respond to biotic stress by activating a cascade of defense mechanisms, many of which involve lipids and their derivatives. nih.govd-nb.info

Upon attack, plants can release fatty acids from their cell membranes, which then act as precursors for a variety of signaling molecules and defense compounds. nih.gov While the direct role of (8Z)-Hexadecenoic acid itself is still being elucidated, its isomers and related fatty acids are known to be involved in these defense pathways. For instance, the oxylipin pathway, which is crucial for plant defense, utilizes polyunsaturated fatty acids to produce jasmonates and other signaling molecules. nih.gov These compounds can then induce the expression of defense-related genes. nih.gov

Research on winter wheat has identified 9-(Z)-hexadecenoic acid, an isomer of (8Z)-Hexadecenoic acid, as a potential resistance-related metabolite against Fusarium head blight. mdpi.com The presence of this and other fatty acids may contribute to basal immunity and gene-mediated resistance in plants. mdpi.com Fatty acids can be broken down into oxylipins, which can have direct antimicrobial effects or attract beneficial organisms that can help defend the plant. mdpi.com

Furthermore, fatty acids are essential components of the plant cuticle, the waxy outer layer that acts as a physical barrier against pathogens. frontiersin.org Derivatives of hexadecanoic acids are major components of cutin, the main structural polymer of the cuticle. frontiersin.org

The table below outlines the involvement of hexadecenoic acids in plant defense:

| Defense Mechanism | Role of Hexadecenoic Acids | Examples and Findings |

| Signaling Pathways | Precursors to defense signaling molecules. nih.govnih.gov | Fatty acids are converted to oxylipins like jasmonates that regulate defense gene expression. nih.gov |

| Constitutive and Induced Defense | Component of physical barriers and precursor to defense compounds. mdpi.comfrontiersin.org | 9-(Z)-hexadecenoic acid is a potential resistance-related metabolite in wheat against Fusarium. mdpi.com |

| Direct and Indirect Defense | Can be converted into compounds with direct antimicrobial activity or that attract natural enemies of herbivores. mdpi.com | Oxylipins derived from fatty acids can act directly against pathogens. mdpi.com |

Presence and Roles in Aquatic and Terrestrial Organisms (non-human context)

(8Z)-Hexadecenoic acid and its isomers are found in a variety of aquatic and terrestrial organisms, where they fulfill diverse physiological roles.

In the marine environment, this fatty acid is a constituent of various organisms. For example, it has been identified in marine sponge-associated bacteria, such as Bacillus subtilis, and has shown antimicrobial properties. researchgate.net It is also found in cyanobacteria, another important group of aquatic microorganisms. ekb.eg The fatty acid composition of these organisms, including the presence of (8Z)-Hexadecenoic acid, is a key aspect of their biology.

In terrestrial insects, (8Z)-Hexadecenoic acid and its derivatives can act as chemical signals. For instance, in some butterfly species, (11Z)-11-hexadecenoic acid, a positional isomer, is a precursor to ester compounds that may function in chemical communication. science.gov Similarly, in mosquitoes like Anopheles gambiae, hexadecenoic acid derivatives have been identified in their eggs and are thought to play a role in oviposition behavior, influencing where the female mosquitoes choose to lay their eggs. icipe.org

The table below summarizes the presence and roles of (8Z)-Hexadecenoic acid in non-human organisms:

| Organism Type | Presence and Role | Specific Examples |

| Aquatic Microorganisms | Constituent of cellular lipids with potential antimicrobial activity. researchgate.netekb.eg | Found in marine sponge-associated bacteria (Bacillus subtilis) and cyanobacteria. researchgate.netekb.eg |

| Terrestrial Insects | Precursor to chemical signals involved in communication and behavior. science.govicipe.org | Isomers are involved in the formation of potential pheromones in butterflies and influence oviposition site selection in mosquitoes. science.govicipe.org |

Advanced Analytical Strategies for the Detection and Characterization of 8z Hexadecenoic Acid

Chromatographic and Mass Spectrometric Approaches

The cornerstone of fatty acid analysis lies in the combination of high-resolution chromatographic separation with sensitive mass spectrometric detection. This pairing allows for the effective profiling and identification of individual fatty acids within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the qualitative and quantitative analysis of fatty acids. nih.gov For GC analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called transesterification. csic.esglobalresearchonline.net The resulting FAMEs are then separated based on their boiling points and polarity on a GC column. The coupled mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison against spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govbanglajol.infonih.gov

GC-MS has been successfully used to identify (8Z)-Hexadecenoic acid, often referred to as palmitoleic acid in a broader sense, in a variety of matrices, including suet oil, plant extracts, and insect larvae. nih.govnih.gov In many biological samples, hexadecanoic acid (palmitic acid) and various isomers of octadecenoic acid (oleic acid) are often the most abundant fatty acids, alongside hexadecenoic acid. nih.govmdpi.com While standard GC-MS can effectively identify hexadecenoic acid methyl ester, distinguishing between its various positional and geometric isomers, such as (8Z)- and (9Z)-hexadecenoic acid, can be challenging without specialized columns or derivatization techniques due to very similar retention times and mass spectra. researchgate.net

| Sample Matrix | Identified Compound | Typical Abundance/Note | Reference |

|---|---|---|---|

| Suet Oil | 9-Hexadecenoic acid, methyl ester, (Z)- | Relative content of 2.51% | nih.gov |

| Elaeis guineensis (Palm) Fruit | 7-Hexadecenoic acid, methyl ester, (Z)- | Detected at 0.15% | banglajol.info |

| Protaetia brevitarsis Larvae | 9-Hexadecenoic acid | Major volatile constituent at 16.75% | nih.gov |

| Ligia exotica (Sea Slater) | Z-9-Hexadecenoic acid | Identified as a major compound | nih.govmdpi.com |

| Gossypium (Cotton) Seeds | 7-Hexadecenoic acid, methyl ester, (Z)- | Detected at 0.90% in fatty acid profile | globalresearchonline.net |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers significant advantages for the analysis of fatty acid isomers. Unlike GC-MS, LC-MS can often analyze free fatty acids directly without derivatization, although derivatization can be used to enhance sensitivity and chromatographic separation. d-nb.infonih.gov Reversed-phase liquid chromatography (RP-HPLC) is a common method used to separate fatty acid isomers that may co-elute in GC. nih.govresearchgate.net

The separation power of LC is especially valuable for distinguishing between positional isomers of hexadecenoic acid, such as hypogeic acid (C16:1 n-9), palmitoleic acid (C16:1 n-7), and palmitvaccenic acid (C16:1 n-5). nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By selecting the parent ion of the hexadecenoic acid and subjecting it to collision-induced dissociation (CID), specific fragment ions can be generated that, in some cases, help to differentiate isomers. sciex.com However, for unambiguous double bond localization, CID of underivatized fatty acids is often insufficient, necessitating the specialized techniques described in the following section. sciex.com

Specialized Techniques for Double Bond Positional Isomerism and Stereochemistry

Determining the precise location and geometry (cis/trans) of the double bond in (8Z)-Hexadecenoic acid requires specialized analytical approaches that go beyond standard chromatographic and mass spectrometric methods.

To overcome the limitations of conventional MS in identifying double bond positions, chemical derivatization techniques are employed. These methods modify the double bond to create a structure that, upon fragmentation in the mass spectrometer, yields diagnostic ions revealing its original location.

Dimethyl Disulphide (DMDS) Adducts : Treating unsaturated FAMEs with dimethyl disulphide in the presence of an iodine catalyst forms DMDS adducts across the double bond. nih.govresearchgate.netresearchgate.net When these adducts are analyzed by GC-MS, the electron ionization (EI) fragmentation pattern shows a characteristic cleavage between the two carbon atoms that were originally part of the double bond. researchgate.netjst.go.jp The masses of the resulting fragment ions directly indicate the position of the original double bond. nih.gov This method is highly effective for mono-unsaturated fatty acids and has been successfully applied to poly-unsaturated fatty acids as well. researchgate.netjst.go.jp However, the derivatization procedure can be complex. rsc.org

Ozonolysis : Ozonolysis is another powerful technique for double bond localization. bohrium.com In this method, ozone (O₃) cleaves the C=C double bond, producing two carbonyl-containing molecules (aldehydes or ketones). rsc.orgresearchgate.net When coupled with mass spectrometry (a technique often called OzID or OzMS), the masses of the resulting aldehyde and carboxylate products directly pinpoint the double bond's position. bohrium.comrsc.org Ozonolysis can be performed offline before analysis or online, where the sample is exposed to ozone just before entering the mass spectrometer source. bohrium.comresearchgate.net This approach has proven highly effective for identifying isomers in complex mixtures, such as human plasma. bohrium.com

| Technique | Principle | Instrumentation | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Dimethyl Disulphide (DMDS) Adducts | Addition of two -SCH₃ groups across the double bond. Fragmentation occurs between these groups. | GC-MS | Provides clear, diagnostic fragment ions for double bond position. Well-established method. | Complex, multi-step derivatization process. May not work for some conjugated systems. | nih.govresearchgate.netrsc.org |

| Ozonolysis (OzID/OzMS) | Oxidative cleavage of the C=C bond by ozone to form aldehydes and/or ketones. | LC-MS, DART-MS, MALDI-MS | Highly specific for C=C bonds. Can be performed online. Enables de novo identification in complex mixtures. | Requires specialized ozone-generating equipment for online applications. | rsc.orgbohrium.comrsc.orgresearchgate.net |

Recent advances in mass spectrometry offer powerful, derivatization-free alternatives for isomer analysis.

Ion Mobility Spectrometry (IMS) : IMS separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the resolution of isomers that are indistinguishable by MS alone. nih.gov Differential IMS (FAIMS) and high-resolution IMS have demonstrated the ability to separate lipid isomers, including cis/trans isomers and, in some cases, positional isomers of fatty acids. nih.govtofwerk.comresearchgate.net The separation is based on small differences in the collision cross-section (CCS) of the isomeric ions. tofwerk.com

Tandem Mass Spectrometry with Specific Fragmentation : While standard collision-induced dissociation (CID) is often insufficient, other fragmentation techniques can provide structural information. Electron Induced Dissociation (EID) of metal-adducted fatty acids, for instance, can generate charge-remote fragmentation patterns that are indicative of double bond locations. acs.org Furthermore, charge-switch derivatization, such as with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), can produce diagnostic fragment ions under low-energy CID that clearly identify double bond positions through allylic cleavages and reduced hydrogen elimination patterns. nih.govnih.gov

Sample Preparation and Extraction Methodologies for Biological Matrices

Commonly used methods involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net A classic LLE method is the Folch extraction, which uses a chloroform (B151607)/methanol (B129727) mixture, or the Bligh and Dyer method, which is a modification using a different ratio of the same solvents. These methods are effective for a broad range of lipids. After extraction, the lipid fraction is often saponified (hydrolyzed with a base like KOH) to release the free fatty acids from their esterified forms (e.g., in triglycerides or phospholipids). d-nb.info For GC-MS analysis, a subsequent methylation step is required to form FAMEs. jyu.fi For LC-MS analysis, the free fatty acids can sometimes be analyzed directly after the hydrolysis and extraction steps. d-nb.info

| Step | Method | Description | Purpose | Reference |

|---|---|---|---|---|

| Lipid Extraction | Folch / Bligh & Dyer | Liquid-liquid extraction using a chloroform/methanol/water solvent system to partition lipids into an organic phase. | Isolate total lipids from aqueous biological matrices. | nih.govjyu.fi |

| Release of Fatty Acids | Saponification (Alkaline Hydrolysis) | Heating the lipid extract with a base (e.g., KOH in methanol) to cleave ester bonds. | Liberate free fatty acids from complex lipids like triglycerides and phospholipids. | d-nb.info |

| Derivatization (Optional/Method-Dependent) | Methylation (for GC-MS) | Conversion of free fatty acids to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol. | Increase volatility for gas chromatography. | csic.esjyu.fi |

| Charge-Switch Derivatization (for LC-MS) | Labeling fatty acids with a charged tag (e.g., AMPP) to improve ionization and fragmentation. | Enhance sensitivity and provide diagnostic fragments for isomer identification. | rsc.orgnih.gov |

Lipid Extraction Protocols (e.g., Bligh and Dyer method)

The initial and one of the most critical stages in the analysis of (8Z)-Hexadecenoic acid is its quantitative extraction from the sample matrix. Lipids exist in various forms and complexities within biological tissues, necessitating an effective extraction protocol to ensure complete recovery.

The Bligh and Dyer method, first developed in 1959, is a widely recognized and frequently utilized technique for the total extraction of lipids from biological materials. arabjchem.orgnih.govcdnsciencepub.com The procedure was originally optimized for fish muscle but can be adapted for tissues containing approximately 80% water. arabjchem.org The fundamental principle involves homogenizing the sample with a chloroform and methanol mixture, creating a single-phase system with the water present in the tissue. researchgate.net Subsequent addition of chloroform and water induces a phase separation, resulting in a chloroform layer containing the lipids and a methanol-water layer with non-lipid components. researchgate.net This method is lauded for its rapidity, efficiency, and reproducibility. cdnsciencepub.com

Despite its widespread use, the classic Bligh and Dyer method has undergone numerous modifications to improve its efficacy for different sample types. For instance, an acidified version of the protocol has been shown to yield 10-15% more total fatty acids and a 30-50% increase in polyunsaturated fatty acids compared to some official methods. researchgate.netau.dk The inclusion of an acid step can be crucial for releasing fatty acids that are bound within more complex lipid structures. However, the choice of extraction method can significantly impact the final lipid profile. Studies comparing various techniques have shown that for certain samples, like meat products, the Folch method or Soxhlet extraction with prior acid hydrolysis may yield higher lipid content than the Bligh and Dyer method. arabjchem.org

The selection of an appropriate extraction solvent system is paramount. While chloroform-methanol mixtures are effective, concerns over the toxicity of chloroform have led to the development of alternative solvent systems. arabjchem.org For fungal cultures, a chloroform/methanol (2:1, v/v) mixture was found to be superior for lipid and fatty acid extraction compared to hexane/isopropanol or Soxhlet extraction with hexane. researchgate.net

| Method | Principle | Solvent System | Key Advantages | Key Disadvantages | Citations |

| Bligh and Dyer | Liquid-liquid extraction creating a biphasic system to separate lipids. | Chloroform:Methanol:Water | Rapid, efficient for tissues with high water content, high recovery of total lipids (~95%). | Less efficient for samples with very high lipid content; uses toxic chloroform. | arabjchem.orgnih.govresearchgate.net |

| Acidified Bligh and Dyer | Modification of the Bligh and Dyer method with an initial acid hydrolysis step. | HCl, Chloroform, Methanol | Increases yield of total and polyunsaturated fatty acids. | Acid can potentially degrade certain labile lipids if not controlled. | researchgate.netau.dk |

| Folch Method | Similar to Bligh and Dyer but uses a larger volume of chloroform-methanol. | Chloroform:Methanol | Considered highly reliable for complete recovery of total lipids. | Uses larger volumes of toxic solvent compared to Bligh and Dyer. | arabjchem.org |

| Soxhlet Extraction | Solid-liquid extraction using a continuous reflux of a solvent. | n-Hexane, Petroleum Ether | Effective for solid samples; can be automated. | Time-consuming; risk of oxidation for unsaturated fatty acids due to heat. | arabjchem.orgarcjournals.org |

Derivatization for Chromatographic Compatibility

Following extraction, fatty acids like (8Z)-Hexadecenoic acid are often not suitable for direct analysis by gas chromatography (GC) due to their low volatility and high polarity. unco.eduresearchgate.net Therefore, a derivatization step is essential to convert them into more volatile and thermally stable forms, typically fatty acid methyl esters (FAMEs). unco.eduresearchgate.net This conversion also minimizes the risk of thermal decomposition of unsaturated fatty acids at the high temperatures used in GC analysis. unco.edu

Several reagents are commonly employed for this esterification process. A widely used method involves transesterification with boron trifluoride (BF₃) in methanol. awi.denih.gov This process effectively converts fatty acids within the lipid extract into their corresponding FAMEs. awi.de Another approach is the use of 0.5 M potassium hydroxide (B78521) (KOH) in methanol, which facilitates the transesterification of ester-bound fatty acids at room temperature. plos.orgnih.gov

For high-throughput analysis, automated derivatization methods have been developed. One such method utilizes trimethyl sulfonium (B1226848) hydroxide (TMSH) as a derivatization reagent, which allows for online derivatization where each sample is individually prepared by a robotic autosampler just before injection into the GC-MS system. nih.gov Other silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are also used to create trimethylsilyl (B98337) (TMS) derivatives, which are amenable to GC-MS analysis. semanticscholar.orgnist.gov

While GC is a powerful tool, high-performance liquid chromatography (HPLC) offers an alternative that avoids high temperatures, reducing the risk of degradation for labile compounds. unco.edu However, since most fatty acids lack a natural chromophore for UV or fluorescence detection, derivatization is again required to introduce a detectable label. unco.edu Fluorescent labeling reagents, such as 9-chloromethyl-anthracene, can be used to tag fatty acids, enabling highly sensitive detection by HPLC with a fluorescence detector. unco.edu For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents like 5-(dimethylamino)-1-carbohydrazide isoquinoline (B145761) (DMAQ) significantly improve signal response in mass spectrometry. frontiersin.org

| Technique | Derivatization Reagent | Purpose | Target Analyte Form | Key Features | Citations |

| Gas Chromatography (GC) | Boron Trifluoride (BF₃) in Methanol | Increases volatility and thermal stability. | Fatty Acid Methyl Esters (FAMEs) | Widely used and effective for transesterification. | awi.denih.gov |

| Gas Chromatography (GC) | Trimethyl Sulfonium Hydroxide (TMSH) | Enables rapid, online derivatization. | Fatty Acid Methyl Esters (FAMEs) | Ideal for high-throughput automated systems. | nih.gov |

| Gas Chromatography (GC) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Creates volatile silyl (B83357) derivatives. | Trimethylsilyl (TMS) Esters | Recovers a broad profile of lipid components. | semanticscholar.orgnist.gov |

| High-Performance Liquid Chromatography (HPLC) | 9-chloromethyl-anthracene | Adds a fluorescent tag for detection. | Fluorescently Labeled Fatty Acids | Allows for highly sensitive fluorescence detection at room temperature. | unco.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 5-(dimethylamino)-1-carbohydrazide isoquinoline (DMAQ) | Enhances ionization efficiency for MS detection. | Derivatized Fatty Acids | Significantly improves detection sensitivity in LC-MS. | frontiersin.org |

Q & A

Q. What methodologies optimize the detection of 8-Hexadecenoic acid, (8Z)- in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.